molecular formula C5H8O3 B12390712 Levulinic-d5 Acid

Levulinic-d5 Acid

Cat. No.: B12390712
M. Wt: 121.15 g/mol
InChI Key: JOOXCMJARBKPKM-ZBJDZAJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Levulinic-d5 acid is a deuterated form of levulinic acid, where five hydrogen atoms are replaced with deuterium. This compound is a valuable tool in various scientific research fields due to its unique isotopic properties. Levulinic acid itself is a platform chemical derived from biomass, known for its versatility in producing numerous derivatives with significant industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Levulinic-d5 acid can be synthesized through the hydrolysis of deuterated lignocellulosic biomass. The process involves the use of acid catalysts at elevated temperatures (100–250°C). The deuterated biomass undergoes depolymerization, followed by hydrolysis to produce this compound .

Industrial Production Methods: Industrial production of this compound follows similar principles to those of levulinic acid but utilizes deuterated feedstocks. The process involves the use of Brønsted or Lewis acids as catalysts in either homogeneous or heterogeneous reaction systems. The yield of this compound is highly dependent on the reaction conditions and the type of catalyst used .

Chemical Reactions Analysis

Types of Reactions: Levulinic-d5 acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalyzed by hydrogenation using metal catalysts like palladium or nickel.

    Esterification: Requires acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Substitution: Involves the use of ammonia or amines under controlled conditions

Major Products:

    Oxidation: Succinic acid, formic acid.

    Reduction: Gamma-valerolactone.

    Esterification: Alkyl levulinates.

    Substitution: Aminolevulinic acid

Scientific Research Applications

Levulinic-d5 acid is utilized in various scientific research applications due to its isotopic labeling, which allows for detailed mechanistic studies and tracing experiments. Some key applications include:

Mechanism of Action

Levulinic-d5 acid exerts its effects through its chemical reactivity, which is similar to that of levulinic acid but with the added benefit of isotopic labeling. The presence of deuterium atoms allows for the tracking of the compound in various chemical and biological processes. The molecular targets and pathways involved include enzymatic reactions in metabolic studies and catalytic processes in chemical synthesis .

Comparison with Similar Compounds

Uniqueness: Levulinic-d5 acid is unique due to its isotopic labeling, which provides distinct advantages in research applications. The deuterium atoms allow for precise tracking and analysis in various studies, making it a valuable tool in fields such as chemistry, biology, and medicine .

Properties

Molecular Formula

C5H8O3

Molecular Weight

121.15 g/mol

IUPAC Name

3,3,5,5,5-pentadeuterio-4-oxopentanoic acid

InChI

InChI=1S/C5H8O3/c1-4(6)2-3-5(7)8/h2-3H2,1H3,(H,7,8)/i1D3,2D2

InChI Key

JOOXCMJARBKPKM-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)C([2H])([2H])CC(=O)O

Canonical SMILES

CC(=O)CCC(=O)O

Origin of Product

United States

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